molecular formula C12H14N2OS B13426388 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13426388
M. Wt: 234.32 g/mol
InChI Key: QRCWLKBJOOLVFB-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a unique organic compound characterized by its pyrazole ring substituted with an isobutyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isobutyl hydrazine with thiophene-2-carboxaldehyde can yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings can facilitate binding to specific sites, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-amine
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Comparison: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity compared to its analogs. This functional group allows for a broader range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-9(2)7-14-10(8-15)6-11(13-14)12-4-3-5-16-12/h3-6,8-9H,7H2,1-2H3

InChI Key

QRCWLKBJOOLVFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C=O

Origin of Product

United States

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